molecular formula C18H15NO B2486691 (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one CAS No. 38470-65-4

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B2486691
CAS No.: 38470-65-4
M. Wt: 261.324
InChI Key: CILQBPPLINUZPV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a compound belonging to the class of indole derivatives. It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenylprop-2-en-1-one moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one can be achieved through the Claisen–Schmidt condensation reaction. This involves the reaction of 1-methylindole-3-carboxaldehyde with various substituted acetophenones. The reaction is typically carried out using liquid-assisted grinding in a high-energy ball mill, which is an eco-friendly method requiring minimal organic solvent (100 μL ethanol) and a shorter reaction time (15–60 minutes) compared to conventional methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the mechanochemical synthesis approach mentioned above could be scaled up for industrial applications due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antimalarial activity is linked to its ability to inhibit plasmepsins, which are enzymes involved in the breakdown of hemoglobin in the malaria parasite .

Properties

IUPAC Name

(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-19-13-15(16-9-5-6-10-17(16)19)11-12-18(20)14-7-3-2-4-8-14/h2-13H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILQBPPLINUZPV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328308
Record name (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38470-65-4
Record name (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.